REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:3]=[C:4]([CH:6]=[CH:7][CH:8]=1)[NH2:5].Cl.O1[CH2:14][CH2:13][NH:12]C1=O>ClCCl.O1CCOCC1>[ClH:1].[NH2:12][CH2:13][CH2:14][NH:5][C:4]1[CH:6]=[CH:7][CH:8]=[C:2]([Cl:1])[CH:3]=1 |f:5.6|
|
Name
|
|
Quantity
|
30 mL
|
Type
|
reactant
|
Smiles
|
ClC=1C=C(N)C=CC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
80 mL
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Name
|
|
Quantity
|
24.6 g
|
Type
|
reactant
|
Smiles
|
O1C(NCC1)=O
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
concentrated to dryness in vacuo
|
Type
|
CUSTOM
|
Details
|
to provide a white powder
|
Type
|
TEMPERATURE
|
Details
|
was heated under nitrogen atmosphere at 160° C. for 10 hours, during which the solids
|
Duration
|
10 h
|
Type
|
TEMPERATURE
|
Details
|
to cool
|
Name
|
|
Type
|
product
|
Smiles
|
Cl.NCCNC1=CC(=CC=C1)Cl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |